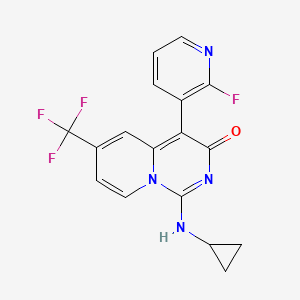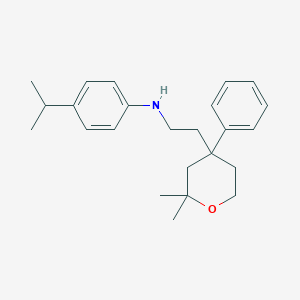
cis-Ned19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Ned19 is a chemical compound known for its role as an antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It is used primarily in scientific research to study calcium signaling pathways. The compound is a stereoisomer of trans-Ned19 and has a molecular weight of 514.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Ned19 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the pyridoindole core.
- Introduction of the fluorophenyl group via a nucleophilic substitution reaction.
- Addition of the piperazine moiety through a reductive amination reaction.
- Final methoxylation step to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
cis-Ned19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, particularly the nitro and carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
cis-Ned19 is extensively used in scientific research due to its ability to inhibit NAADP-mediated calcium release. Some key applications include:
Chemistry: Used as a probe to study calcium signaling pathways.
Biology: Helps in understanding the role of NAADP in cellular processes.
Medicine: Investigated for potential therapeutic applications in diseases involving calcium signaling dysregulation.
Industry: Utilized in the development of new calcium signaling modulators
Mechanism of Action
cis-Ned19 exerts its effects by blocking the binding of nicotinic acid adenine dinucleotide phosphate to its receptor, thereby inhibiting calcium release from intracellular stores. This action is crucial for studying the role of calcium signaling in various cellular processes. The compound specifically targets the NAADP receptor, preventing the normal calcium flux without directly blocking calcium channels .
Comparison with Similar Compounds
cis-Ned19 is often compared with its stereoisomer, trans-Ned19. Both compounds inhibit NAADP-mediated calcium release, but this compound is known for its irreversible binding, making it a more potent inhibitor. Other similar compounds include:
Ned19: A non-selective NAADP antagonist.
Trans-Ned19: The stereoisomer of this compound with similar but slightly different binding properties
This compound stands out due to its irreversible binding and higher potency, making it a valuable tool in calcium signaling research.
Properties
Molecular Formula |
C30H31FN4O3 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(1S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25?,28-/m0/s1 |
InChI Key |
FUHCEERDBRGPQZ-NMXAJACMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)





![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)


![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
